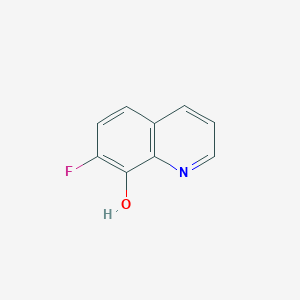

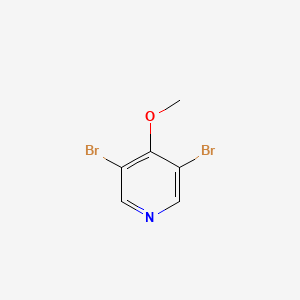

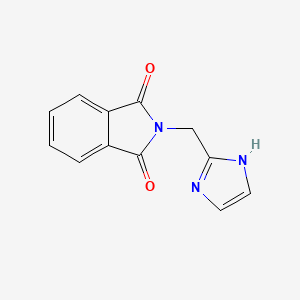

![molecular formula C8H3F3N2O3 B1321493 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole CAS No. 573759-00-9](/img/structure/B1321493.png)

4-Nitro-2-(trifluoromethyl)benzo[d]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitro-substituted heterocycles is a topic of interest due to their potential applications. For instance, the synthesis of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d][1–3]triazoles involves the reaction of nitro-substituted chromenes with sodium azide, indicating that nitro groups can participate in reactions with azides to form triazole rings . Similarly, the synthesis of 4-Aryl-5-nitro-1,2,3-triazoles from β,β-dinitrostyrenes and sodium azide suggests that nitro groups can be retained during the formation of triazole rings . These studies suggest that the nitro group in 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole could potentially be reactive towards nucleophiles such as azides.

Molecular Structure Analysis

The molecular structure of benzazole derivatives is often characterized by spectroscopic methods and theoretical simulations. For example, the structure, spectra, and DFT simulation of nickel benzazolate complexes provide insights into the electronic density and transitions associated with benzazole ligands . Although the compound of interest is not a metal complex, the electronic properties of the benzazole ring could be similar, with the nitro and trifluoromethyl groups influencing the electronic distribution.

Chemical Reactions Analysis

The reactivity of nitro-substituted compounds is diverse. The acid-catalyzed tert-butylation and tritylation of 4-nitro-1,2,3-triazole demonstrate the susceptibility of nitro compounds to electrophilic substitution reactions . Additionally, the transfer of the nitro group from nitro-substituted benzotriazoles to secondary amines indicates that nitro groups can be transferred under certain conditions . These reactions suggest that the nitro group in 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole might also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted heterocycles can be inferred from related compounds. For instance, the luminescent properties of nickel benzazolate complexes at room temperature suggest that the benzazole ring can contribute to photophysical properties . The easy removal of the methylthio group from oxazole rings to form substituted oxazoles indicates that substituents on the oxazole ring can influence its reactivity and stability . These findings can provide a basis for hypothesizing the properties of 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole, such as its potential luminescence and the influence of the nitro and trifluoromethyl groups on its reactivity.

Aplicaciones Científicas De Investigación

- Summary of Application : 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole has been used in the synthesis of potential pharmaceuticals . It is a key component in the creation of anti-tumor pyridinone and urea derivatives .

- Methods of Application : This compound may be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .

- Results or Outcomes : The use of 4-Nitro-2-(trifluoromethyl)benzo[d]oxazole in the synthesis of these pharmaceuticals could potentially lead to the development of new treatments for various diseases .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

Oxazole and its derivatives, including “4-Nitro-2-(trifluoromethyl)benzo[d]oxazole”, play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propiedades

IUPAC Name |

4-nitro-2-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)7-12-6-4(13(14)15)2-1-3-5(6)16-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYGNYLHXPFQJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619243 |

Source

|

| Record name | 4-Nitro-2-(trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-(trifluoromethyl)benzo[d]oxazole | |

CAS RN |

573759-00-9 |

Source

|

| Record name | 4-Nitro-2-(trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

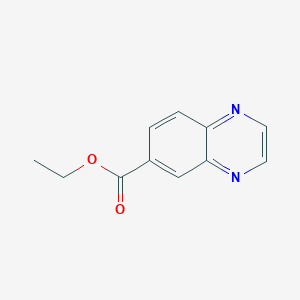

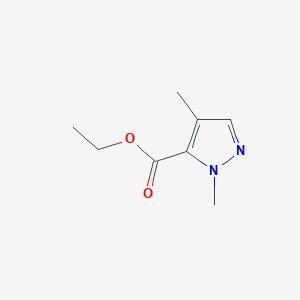

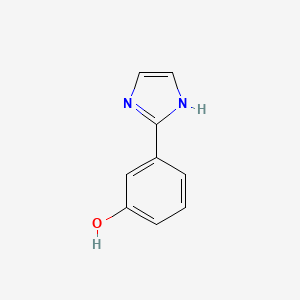

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)